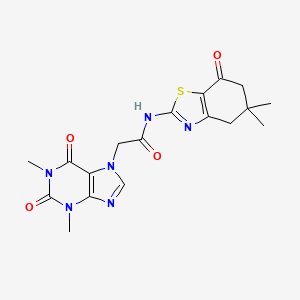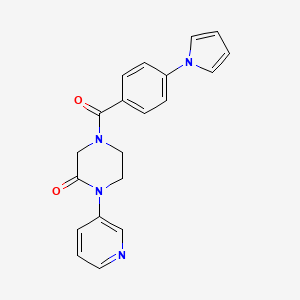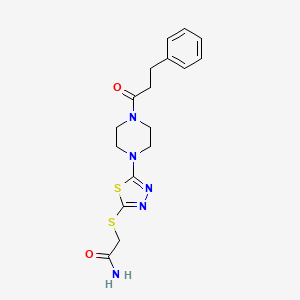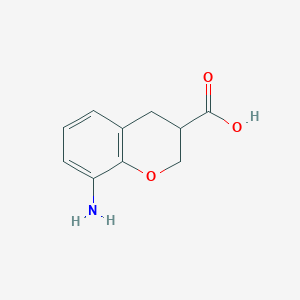![molecular formula C19H10ClF3N2O B2407668 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478261-46-0](/img/structure/B2407668.png)
4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile (CTF) is a synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. CTF is a member of the phenylnicotinonitrile family and is composed of a chlorinated phenyl ring, a hydroxy group, and a trifluoromethyl phenyl ring. CTF has been found to have a variety of biochemical and physiological effects in laboratory studies. It has been used as a tool for studying various biological pathways, and its potential applications in scientific research are being explored.
Scientific Research Applications
Agrochemicals
3-(Trifluoromethyl)pyridine (TFMP): and its derivatives play a crucial role in crop protection. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety leads to effective pest control. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops from pests, contributing to sustainable agriculture .
Pharmaceutical Industry
Several TFMP derivatives have applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The fluorine substitution enhances drug properties, such as metabolic stability, lipophilicity, and receptor binding affinity. Researchers continue to explore novel applications for TFMP in drug discovery .
Veterinary Medicine
In the veterinary industry, TFMP derivatives find use in two approved veterinary products. These compounds offer targeted therapeutic effects, and their unique properties contribute to their efficacy in treating animal health conditions .
Vapor-Phase Reactions
TFMP is involved in vapor-phase reactions, which can lead to the synthesis of various functional materials. Researchers investigate its potential in creating novel compounds with desirable properties, such as catalytic activity or optical behavior .
Bis(trifluoromethylated) N-Heterocycles
The Friedel–Crafts synthesis of bis(trifluoromethylated)-4-aryl-3,4-dihydroquinazolines and related compounds provides a pathway to biologically important N-heterocycles. These frameworks serve as initial substances for further drug development and exploration of their pharmacological activities .
Anti-HIV Activity
Indole derivatives containing the trifluoromethyl group have been investigated for their anti-HIV activity. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for their effectiveness against HIV-1 and HIV-2 strains. Such studies highlight the potential of trifluoromethylated compounds in antiviral drug development .
Mechanism of Action
Target of Action
Related compounds with trifluoromethylphenyl groups have been studied for their analgesic potential . These compounds have shown to interact with opioid receptors, which play a crucial role in pain perception .
Mode of Action
Related compounds have shown to exhibit analgesic effects by interacting with opioid receptors . They seem to depress peripheral and centrally mediated pain by opioid independent systems .
Biochemical Pathways
It can be inferred from related compounds that they might influence the pain signaling pathways, particularly those involving opioid receptors .
Result of Action
Related compounds have shown potent analgesic efficacy with an ultrashort to long duration of action . They have been found useful as analgesics, displaying a pain-relieving effect in the presence of naloxone .
properties
IUPAC Name |
4-(4-chlorophenyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-14-6-4-11(5-7-14)15-9-17(25-18(26)16(15)10-24)12-2-1-3-13(8-12)19(21,22)23/h1-9H,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRUVUAZALRVDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407585.png)




![4-Amino-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2407592.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2407598.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2407600.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2407602.png)



![9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B2407608.png)